molecular formula C10H9ClN2O2S2 B15056558 4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine

4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine

Cat. No.: B15056558
M. Wt: 288.8 g/mol
InChI Key: UUIUAWPOSMRFEJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a methylsulfonyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a suitable oxidizing agent, such as iodine or bromine, to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methylsulfonyl groups enhances its binding affinity and specificity. The compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation, leading to reduced catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine is unique due to the combination of the chlorophenyl and methylsulfonyl groups attached to the thiazole ring. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C10H9ClN2O2S2

Molecular Weight

288.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-methylsulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9ClN2O2S2/c1-17(14,15)9-8(13-10(12)16-9)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13)

InChI Key

UUIUAWPOSMRFEJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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